CID 78064827
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78064827 is a chemical compound with unique properties and applications in various fields. This compound has garnered significant interest due to its potential uses in scientific research, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its role and potential benefits.
Vorbereitungsmethoden
The preparation of CID 78064827 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general synthetic routes include:
Synthetic Routes: The synthesis of this compound typically involves multi-step organic reactions. These reactions may include the formation of key intermediates, followed by functional group modifications to achieve the desired compound.
Reaction Conditions: The reaction conditions for synthesizing this compound often require controlled temperatures, specific catalysts, and precise pH levels to ensure optimal yield and purity.
Analyse Chemischer Reaktionen
CID 78064827 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
CID 78064827 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: This compound has potential therapeutic applications, including drug development and disease treatment.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of CID 78064827 involves its interaction with specific molecular targets and pathways. This compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions can provide insights into its therapeutic potential and applications.
Vergleich Mit ähnlichen Verbindungen
CID 78064827 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups. The distinct properties of this compound, such as its reactivity and biological activity, set it apart from these similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique properties, synthesis methods, and applications make it a valuable subject of study in scientific research, medicine, and industry. Understanding its chemical reactions, mechanism of action, and comparison with similar compounds can provide valuable insights into its role and potential benefits.
Eigenschaften
Molekularformel |
C21H21S2Si |
---|---|
Molekulargewicht |
365.6 g/mol |
InChI |
InChI=1S/C21H21S2Si/c1-4-10-19(11-5-1)16-24(17-22-20-12-6-2-7-13-20)18-23-21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI-Schlüssel |
YYHYINFKCMAKJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Si](CSC2=CC=CC=C2)CSC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.